molecular formula C11H10BrN3OS B5886450 1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5886450
M. Wt: 312.19 g/mol
InChI Key: FJTRTYKGIUHSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as BPTES and is widely used in biochemical and physiological studies. In

Mechanism of Action

BPTES inhibits the activity of glutaminase by binding to its active site and preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important source of energy for cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on glutaminase, it has also been found to induce apoptosis (programmed cell death) in cancer cells. BPTES has been shown to have a synergistic effect when used in combination with other cancer drugs, making it a promising candidate for combination therapy. However, BPTES has also been found to have some toxic effects on normal cells, which limits its potential use in clinical settings.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has a high level of purity, which ensures reproducibility of results. BPTES also has a well-defined mechanism of action, which makes it a useful tool for studying the role of glutaminase in cancer and other diseases. However, BPTES has some limitations for lab experiments. It has been found to have some toxic effects on normal cells, which can limit its use in certain experimental settings. In addition, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture experiments.

Future Directions

There are several future directions for research on BPTES. One area of focus is the development of more selective and potent glutaminase inhibitors. This could help to minimize the toxic effects of BPTES on normal cells and increase its efficacy as a cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES. This could help to identify patients who are most likely to benefit from BPTES treatment. Finally, there is a need for further studies to explore the potential use of BPTES in other diseases, such as metabolic disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of BPTES involves the reaction of 4-bromobenzaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with ethyl chloroacetate to form the final compound, 1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of glutaminase, an enzyme that is essential for the growth and survival of cancer cells. BPTES has been shown to selectively target cancer cells while leaving normal cells unaffected, making it a promising candidate for cancer treatment. In addition to cancer research, BPTES has also been investigated for its potential use in metabolic disorders and neurodegenerative diseases.

properties

IUPAC Name

1-(4-bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRTYKGIUHSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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